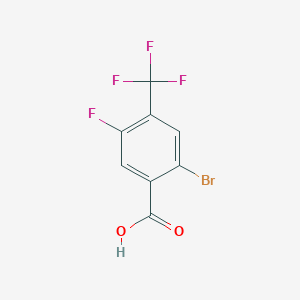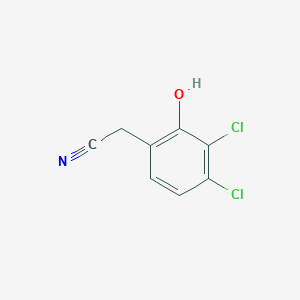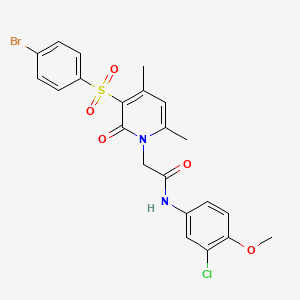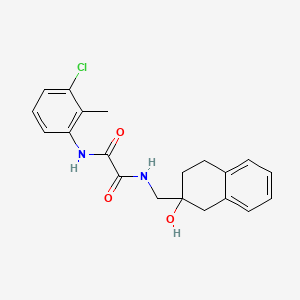
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis pathways for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid were not directly found, related compounds have been synthesized through multi-step reactions starting from substituted benzene derivatives. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with dibromo compounds in acidic media, demonstrating the feasibility of introducing bromo and trifluoromethyl groups onto a benzene ring in a controlled manner (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is crucial for their reactivity and interaction with other molecules. Studies on related compounds, such as various substituted benzoic acid derivatives, have used X-ray powder diffraction and DFT calculations to determine molecular geometries and analyze intermolecular interactions. Such analyses reveal the influence of substituents on the crystal packing and molecular properties, which are essential for understanding the behavior of this compound in chemical reactions (Pramanik et al., 2019).
Scientific Research Applications
Vibrational Spectra Analysis and Biological Activity Prediction :
- The study of similar compounds like 2-amino-5-fluoro benzoic acid and its halogen-substituted derivatives (including bromo variants) has been analyzed using Fourier-transform Raman and infrared spectra. This analysis helps in understanding the optimized geometry and vibrational spectra of these compounds. Additionally, the biological activity of these compounds, including their interaction with proteins, can be predicted using computational methods like Autodock software (Xavier & Joe, 2011).
Structure-Metabolism Relationships :
- Research on substituted benzoic acids, including fluorinated and brominated variants, has focused on understanding their structure-metabolism relationships. This involves using molecular properties and NMR spectroscopy to determine how these compounds are metabolized in the body, particularly through glucuronidation or glycine conjugation reactions (Ghauri et al., 1992).
Synthesis of Fluoronaphthoic Acids :
- The synthesis of fluoronaphthoic acids, including those with bromo and fluoro groups, is significant for producing biologically active compounds. These synthetic processes are crucial for the development of new pharmaceuticals and other applications in organic chemistry (Tagat et al., 2002).
Crystallographic and Electronic Structure Analysis :
- Studies on benzoic acid derivatives, including bromo and fluoro variants, have been conducted using X-ray powder diffraction, DFT optimized molecular geometries, and molecular electrostatic potential calculations. These analyses provide insights into the crystal structures and electronic properties of these compounds, which are valuable in materials science and pharmacology (Pramanik et al., 2019).
Energetic Structure-Property Relationships in Thermochemistry :
- Evaluating the thermodynamic properties of halogenosubstituted benzoic acids, including those with fluoro and bromo substituents, is critical for understanding their energetic structure-property relationships. This knowledge is useful in material sciences and for assessing the environmental fate of these chemicals (Zherikova & Verevkin, 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, has been indicated to improve the agonistic activity of g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to its interior, affecting various physiological processes.
Mode of Action
It’s plausible that the compound interacts with its targets through halogen bonding, given the presence of bromine and fluorine atoms . This interaction could lead to changes in the conformation or function of the target proteins.
Pharmacokinetics
Its physical and chemical properties such as density (18±01 g/cm3), boiling point (3010±420 °C at 760 mmHg), and molecular weight (269015) can provide some insights . These properties might influence the compound’s solubility, absorption rate, distribution in the body, and its bioavailability.
Result of Action
Based on its potential interaction with g protein-coupled receptors, it might modulate cellular signaling and potentially influence cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid. For instance, its stability might be affected by temperature as suggested by its storage conditions (room temperature) . Furthermore, its efficacy might be influenced by the pH of the environment, which can affect the compound’s ionization state and consequently its interaction with targets.
properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIDDYKNZXKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)


![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)


![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

